N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide
Overview
Description
N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide, also known as this compound, is a useful research compound. Its molecular formula is C18H26N2O and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzimidazole and Related Scaffolds in Drug Discovery
Benzimidazole derivatives are highlighted for their wide applications in diverse therapeutic areas, demonstrating the significance of structurally related compounds in drug discovery. Benzimidazole and its derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, antifungal, and antitubercular activities. This diversity in biological activities underscores the potential utility of N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide in similar applications, given the structural and functional similarities within this chemical space (Pakeeraiah et al., 2020).
Cytochrome P450 Enzyme Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms, a crucial family of enzymes involved in drug metabolism, reveals the importance of understanding how structurally similar compounds can modulate enzyme activity. This research underscores the role of chemical compounds in influencing the pharmacokinetics of drugs, potentially including the metabolism of this compound (Khojasteh et al., 2011).
Benzothiazole and Its Derivatives as Antimicrobial Agents
The antimicrobial properties of benzothiazole derivatives illustrate the potential of heterocyclic compounds in addressing the global challenge of antibiotic resistance. Benzothiazole moieties have been identified as promising scaffolds for developing new antimicrobial and antiviral agents, suggesting a pathway for the exploration of this compound in similar contexts (Elamin et al., 2020).
Benzofuran Derivatives in Drug Discovery
Benzofuran and its derivatives have been recognized for their potent biological activities, including antitumor, antibacterial, and antiviral effects. This highlights the relevance of exploring the applications of structurally related compounds like this compound for their potential therapeutic benefits (Hiremathad et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a variety of biochemical pathways .
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, have been shown to have a wide array of biological activities .
Properties
IUPAC Name |
N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)18(21)19-15-10-16-8-9-17(11-15)20(16)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,19,21)/t15?,16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOGULQHPLDMLL-ALOPSCKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138942, DTXSID401141974 | |
Record name | 2-Methyl-N-[(3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858651-21-5, 376348-67-3 | |
Record name | 2-Methyl-N-[(3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, 2-methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82P8FGU668 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-N-[(3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XXZ53Z6T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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